ジエチル(Boc-アミノ)マロネート

概要

説明

GW 583340 ジヒドロクロリド: は、上皮成長因子受容体 (EGFR) および ErbB2 チロシンキナーゼの強力な二重阻害剤です。 ABCG2 および ABCB1 によって媒介される薬物耐性を逆転させるのに著しい有効性を示し、注目すべき抗がん活性も示しています .

科学的研究の応用

GW 583340 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of EGFR and ErbB2 tyrosine kinases.

Biology: Investigated for its role in reversing drug resistance in cancer cells.

Medicine: Explored for its potential therapeutic effects in treating cancers that overexpress EGFR and ErbB2.

Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research

作用機序

GW 583340 ジヒドロクロリドは、EGFR および ErbB2 のチロシンキナーゼ活性を選択的に阻害することによって効果を発揮します。この阻害は、がん細胞の増殖と生存に不可欠なダウンストリームシグナル伝達経路を破壊します。 この化合物は、がん細胞において酸化ストレスとアポトーシスも誘導し、抗がん活性に貢献しています .

類似の化合物との比較

類似の化合物:

GW 2974: EGFR および ErbB2 の二重阻害剤で、同様の特性があります。

ラパチニブ: がん治療に使用される、EGFR と HER2 (ErbB2) のよく知られた二重阻害剤です。

アファチニブ: ErbB ファミリーの他のメンバーに対するより広範な活性を持つ、EGFR と ErbB2 の不可逆阻害剤

独自性: GW 583340 ジヒドロクロリドは、EGFR と ErbB2 に対する高い効力と選択性、および ABCG2 と ABCB1 によって媒介される薬物耐性を逆転させる能力により、独特です。 これは、研究と潜在的な治療用途の両方にとって貴重な化合物です .

準備方法

合成ルートと反応条件: GW 583340 ジヒドロクロリドの合成には、キナゾリンコアの形成と、チアゾリル基およびフェニル基を導入するためのその後の官能基化を含む、複数のステップが含まれます。 適切な溶媒、触媒、温度制御の使用など、特定の反応条件は、高収率と純度を達成するために重要です .

工業的製造方法: GW 583340 ジヒドロクロリドの工業的製造は、通常、一貫性と効率を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、再結晶やクロマトグラフィーなどの精製ステップが含まれており、高純度の最終生成物が得られます .

化学反応の分析

反応の種類: GW 583340 ジヒドロクロリドは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、分子内の特定の官能基を変更する可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換剤: ハロゲン、アルキル化剤

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換はさまざまな官能基を導入する可能性があります .

科学研究への応用

GW 583340 ジヒドロクロリドは、次のような広範囲の科学研究用途があります。

化学: EGFR および ErbB2 チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。

生物学: がん細胞における薬物耐性を逆転させる役割について調査されました。

医学: EGFR および ErbB2 を過剰発現するがんの治療における潜在的な治療効果について検討されています。

類似化合物との比較

GW 2974: Another dual inhibitor of EGFR and ErbB2 with similar properties.

Lapatinib: A well-known dual inhibitor of EGFR and HER2 (ErbB2) used in cancer therapy.

Afatinib: An irreversible inhibitor of EGFR and ErbB2 with broader activity against other members of the ErbB family

Uniqueness: GW 583340 dihydrochloride is unique due to its high potency and selectivity for EGFR and ErbB2, as well as its ability to reverse drug resistance mediated by ABCG2 and ABCB1. This makes it a valuable compound for both research and potential therapeutic applications .

生物活性

Diethyl (Boc-amino)malonate, a derivative of malonic acid, is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in drug development, and relevant research findings.

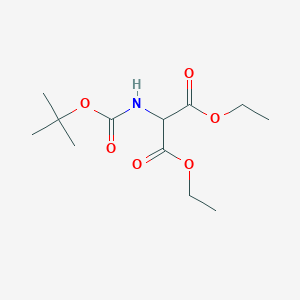

Chemical Structure and Properties

Diethyl (Boc-amino)malonate is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which enhances its stability and reactivity in various chemical reactions. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds derived from diethyl malonate structures. For instance, research demonstrated that certain tetramate derivatives synthesized from diethyl malonate exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship indicated that the presence of specific functional groups significantly influenced their efficacy.

Table 1: Antibacterial Activity of Tetramate Derivatives

| Compound | Structure Type | MRSA Activity | Yield (%) |

|---|---|---|---|

| Tetramate 1 | Bicyclic | High | 62 |

| Tetramate 2 | Bicyclic | Moderate | 50 |

| Tetramate 3 | Linear | Low | 30 |

This table summarizes the antibacterial activity of various derivatives, demonstrating the correlation between structural modifications and biological effectiveness.

The mechanism by which diethyl (Boc-amino)malonate derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. The compounds may also act as enzyme inhibitors, blocking critical biochemical processes necessary for bacterial growth.

Study on Synthesis and Activity

A notable study investigated the synthesis of diethyl (Boc-amino)malonate and its derivatives through various reaction pathways. The researchers found that while attempting to deprotect the Boc group under different conditions, they encountered challenges in achieving high yields of the desired amine products. For example, using NaH as a base in DMF led to multiple unidentified products rather than the target compound .

Table 2: Reaction Conditions for Deprotection

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DMF | RT | Varied |

| NaOEt | DMF | RT | Varied |

| Cs2CO3 | DMF | RT | Varied |

This case study illustrates the complexity involved in synthesizing useful derivatives from diethyl (Boc-amino)malonate while highlighting the importance of optimizing reaction conditions.

Research Findings

Recent investigations into diethyl (Boc-amino)malonate have revealed its potential as a building block for more complex molecules. It has been employed in Michael addition reactions and other synthetic methodologies to create compounds with enhanced biological properties . The ability to modify its structure through various synthetic routes allows researchers to tailor its activity for specific therapeutic applications.

特性

IUPAC Name |

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145534 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102831-44-7 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Boc-amino)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of diethyl (Boc-amino)malonate in the synthesis described in the research paper?

A1: Diethyl (Boc-amino)malonate serves as a reagent in the synthesis of a racemic α-aminoadipic acid analog. Specifically, it reacts with ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate, another key building block, to yield racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]propanoic acid []. This reaction introduces the desired amino acid functionality into the target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。